molecular formula C17H17N5O2 B2958279 N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286702-32-6

N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2958279
CAS No.: 1286702-32-6
M. Wt: 323.356
InChI Key: SGRXHDMMUDUTSR-UHFFFAOYSA-N
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Description

The compound N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a pyrazin-2-yl group and at position 2 with a sulfanylacetamide moiety. The acetamide side chain is further modified with a 4-ethylbenzyl group.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-12-3-5-13(6-4-12)10-20-15(23)9-16-21-22-17(24-16)14-11-18-7-8-19-14/h3-8,11H,2,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRXHDMMUDUTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the oxadiazole intermediate.

    Final Coupling: The final step involves coupling the 4-ethylphenylmethyl group to the oxadiazole-pyrazine intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Material Science: Its properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole and pyrazine rings can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Features

Core Modifications
  • Pyrazine vs. Aromatic Substitutents: The pyrazin-2-yl group in the target compound distinguishes it from analogs like 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (), which has a diphenylmethyl group at position 5 of the oxadiazole.
  • Side Chain Variations :
    The 4-ethylbenzyl group in the target compound contrasts with substituents like benzothiazole (), morpholine (), or nitroaryl groups (). These modifications influence lipophilicity and steric bulk, affecting pharmacokinetic properties .
Key Structural Analogs
Compound Name Oxadiazole Substituent (Position 5) Acetamide Side Chain Notable Features
Target Compound Pyrazin-2-yl N-(4-Ethylbenzyl) Heteroaromatic pyrazine; ethylphenyl chain
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl N-(Pyrazin-2-yl) Bulkier hydrophobic substituent
N-(Benzothiazol-2-yl)-2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide (2-Acetamidophenoxy)methyl N-(Benzothiazol-2-yl) Enhanced antimicrobial activity
2-{[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide 5-Methylisoxazole N-(4-Fluorobenzyl) Fluorine substitution for metabolic stability

Spectral Characterization

  • 1H-NMR :
    • The –S–CH₂– group in sulfanylacetamide derivatives typically resonates as a singlet at δ 4.5–4.6 ppm (e.g., δ 4.53 ppm in ).
    • Aromatic protons in pyrazine (target compound) may appear downfield (δ 8.5–9.5 ppm) compared to phenyl (δ 7.0–7.5 ppm) or benzothiazole (δ 7.5–8.2 ppm) .
  • Mass Spectrometry :
    Molecular ion peaks for oxadiazole-acetamide hybrids range from m/z 350–500 , depending on substituents (e.g., m/z 474.07 for a benzothiazole analog in ) .
Antimicrobial Activity
  • N-Substituted derivatives () with 4-chlorophenyl groups exhibit MIC values of 12.5–50 µg/mL against gram-positive bacteria, comparable to ciprofloxacin . The ethylphenyl group in the target compound may enhance membrane penetration due to increased lipophilicity.
Anticancer Potential
  • Analogs like N-(6-methoxybenzothiazol-2-yl)-2-{[5-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl}acetamide () induce apoptosis in A549 and C6 cells via caspase-3 activation . The pyrazine moiety in the target compound could modulate kinase inhibition (e.g., Akt/FAK pathways).
Enzyme Inhibition
  • Compounds with benzodioxole substituents () show α-glucosidase inhibition (IC₅₀: 0.8–1.2 µM) . Pyrazine’s electron-deficient ring may enhance binding to enzyme active sites.

Biological Activity

N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 58843447

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing on its cytotoxicity against cancer cell lines and its antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies :
    • In a study involving various oxadiazole derivatives, certain compounds showed IC50_{50} values significantly lower than that of cisplatin, a standard chemotherapy drug. Specifically, some derivatives exhibited IC50_{50} values ranging from 1.59 to 7.48 μM against A549 human lung cancer cells .
    • The compound this compound was noted for its selectivity and potency in inhibiting cancer cell proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated effective antimicrobial activity with MIC values comparable to established antibiotics against various pathogens. In particular, it showed promising results in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis :
    • Studies indicate that this compound may trigger apoptotic pathways in cancer cells, leading to increased cell death rates.
  • Enzyme Inhibition :
    • The compound has been reported to inhibit matrix metalloproteinase (MMP) enzymes, which are often implicated in cancer metastasis and tissue remodeling .

Case Studies and Research Findings

Study ReferenceActivity EvaluatedKey Findings
Cytotoxicity against A549 cellsIC50_{50} values as low as 1.59 μM; selective for cancer cells
Antimicrobial efficacyEffective against Staphylococcus aureus with MIC values <0.25 μg/mL
Enzyme inhibitionSignificant inhibition of MMP enzymes correlating with anticancer activity

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